molecular formula C33H40N6O7 B1668600 Casokefamide CAS No. 98815-38-4

Casokefamide

Cat. No. B1668600
CAS RN: 98815-38-4
M. Wt: 632.7 g/mol
InChI Key: XDRHVZLDLNGKLM-FLVVDCEDSA-N
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Description

Casokefamide, also known as β-casomorphin 4027 (β-CM-4027) and [D-Ala2,4,Tyr5]-β-casomorphin-5-amide, is a peripherally-specific, synthetic opioid pentapeptide with the amino acid sequence Tyr-D-Ala-Phe-D-Ala-Tyr-NH2 . It was derived from the β-casomorphin sequence and designed to improve resistance to digestive enzymes, making it potentially useful as an antidiarrheal medicine . Unlike other casomorphins, which are generally selective μ-opioid receptor agonists, casokefamide binds to both the μ- and δ-opioid receptors .


Molecular Structure Analysis

Casokefamide has a molecular formula of C33H40N6O7 . It contains a total of 88 bonds, including 48 non-H bonds, 23 multiple bonds, 15 rotatable bonds, 5 double bonds, and 18 aromatic bonds. It also includes 3 six-membered rings, 1 primary amide (aliphatic), 4 secondary amides (aliphatic), 1 primary amine (aliphatic), and 2 aromatic amines .


Physical And Chemical Properties Analysis

Casokefamide has a molar mass of 632.718 g·mol−1 . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

1. Therapeutic Potential in Chronic Diarrhea

Casokefamide, as a beta-casomorphin analog, has been researched for its potential application in the treatment of chronic diarrhea. A study conducted on healthy volunteers using varying doses of casokefamide showed dose-dependent increases in plasma levels, with maximum levels reaching 350 fmol/l. Importantly, this study observed no side effects due to casokefamide and noted a trend toward prolongation of oro-caecal transit time, suggesting its utility in treating diarrhea (Schulte-Frohlinde et al., 2000).

2. Role as Enzyme Inhibitors

Sulfamide-based compounds, including casokefamide, have been investigated for their role as enzyme inhibitors. These compounds show specific biological activities and have been explored for designing therapeutic agents targeting various enzymes such as carbonic anhydrases, proteases (including aspartic, serine, and metalloprotease families), and protein tyrosine phosphatases. The sulfamide moiety in these compounds plays a crucial role in binding to the active site of target enzymes, thus making them valuable for pharmacological applications (Winum et al., 2006).

properties

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N6O7/c1-19(36-32(45)26(34)16-22-8-12-24(40)13-9-22)31(44)39-28(18-21-6-4-3-5-7-21)33(46)37-20(2)30(43)38-27(29(35)42)17-23-10-14-25(41)15-11-23/h3-15,19-20,26-28,40-41H,16-18,34H2,1-2H3,(H2,35,42)(H,36,45)(H,37,46)(H,38,43)(H,39,44)/t19-,20-,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRHVZLDLNGKLM-FLVVDCEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30243827
Record name Casokefamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Casokefamide

CAS RN

98815-38-4
Record name Casokefamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098815384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Casokefamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CASOKEFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B453T1E8MP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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